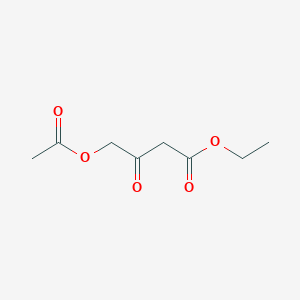
Ethyl 4-acetoxyacetoacetate
描述
Ethyl 4-acetoxyacetoacetate is an organic compound with the chemical formula C<sub>8</sub>H<sub>12</sub>O<sub>5</sub>. It belongs to the class of β-keto esters and is commonly used in organic synthesis due to its versatile reactivity and functional groups. The compound is a colorless liquid with a fruity odor.
Synthesis Analysis
The synthesis of ethyl 4-acetoxyacetoacetate involves the reaction of ethyl acetoacetate with acetic anhydride or acetyl chloride. The acetoacetate group undergoes acetylation, resulting in the formation of the desired compound. This reaction is typically carried out under mild conditions and yields moderate to good yields.
Molecular Structure Analysis
The molecular structure of ethyl 4-acetoxyacetoacetate consists of three key functional groups:
- Acetoacetate Group : The central β-keto ester moiety contains two carbonyl groups (C=O) and an α-carbon that is adjacent to both carbonyl groups.
- Ethoxy Group : The ethyl group attached to the α-carbon provides the compound’s name.
- Acetoxy Group : The acetoxy group (O-C(O)-CH<sub>3</sub>) is attached to the β-carbon, resulting in the acetoxyacetoacetate functionality.
Chemical Reactions Analysis
- Hydrolysis : Ethyl 4-acetoxyacetoacetate can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid and ethanol.
- Decarboxylation : Upon heating, the compound undergoes decarboxylation, leading to the formation of acetoacetone.
- Condensation Reactions : Ethyl 4-acetoxyacetoacetate participates in various condensation reactions, such as the Claisen condensation, Michael addition, and Knoevenagel condensation.
Physical And Chemical Properties Analysis
- Melting Point : Ethyl 4-acetoxyacetoacetate has a melting point of approximately 40–42°C.
- Boiling Point : The compound boils around 160–165°C.
- Solubility : It is soluble in common organic solvents like ethanol, acetone, and chloroform.
- Stability : The compound is stable under normal storage conditions.
安全和危害
- Flammability : Ethyl 4-acetoxyacetoacetate is flammable; handle it with care.
- Irritant : It may cause skin and eye irritation.
- Toxicity : While acute toxicity is low, prolonged exposure should be avoided.
未来方向
Research on ethyl 4-acetoxyacetoacetate continues to explore its applications in organic synthesis, drug development, and materials science. Investigating novel reactions and optimizing its use in specific transformations remains an exciting avenue for future studies.
属性
IUPAC Name |
ethyl 4-acetyloxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNVCBUVDFHONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467214 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetoxyacetoacetate | |
CAS RN |
35594-15-1 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


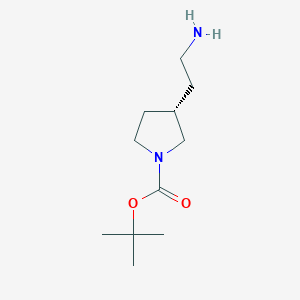
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)
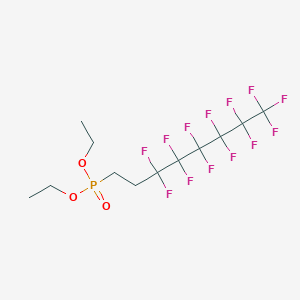



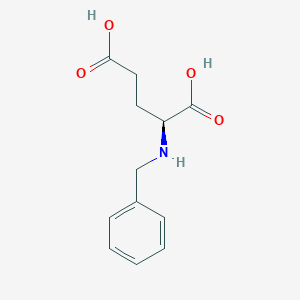


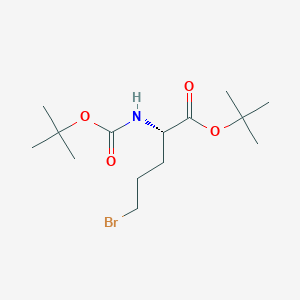

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
